molecular formula C20H15BrN4O B2956458 (Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide CAS No. 1223872-25-0

(Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2956458
CAS No.: 1223872-25-0
M. Wt: 407.271
InChI Key: YKJSSBQCQAOYJU-UHFFFAOYSA-N
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Description

(Z)-3-(1-Benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide is a synthetic small molecule characterized by a 2-cyanopropenamide backbone substituted with a 1-benzylpyrazol-4-yl group at the α-position and an N-(2-bromophenyl)amide moiety. The Z-configuration of the double bond is critical for its stereoelectronic properties.

Key structural attributes:

  • Benzylpyrazole moiety: Contributes π-π stacking interactions and metabolic stability.
  • Cyanopropenamide core: Offers rigidity and hydrogen-bonding capacity .

Properties

IUPAC Name

(Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c21-18-8-4-5-9-19(18)24-20(26)17(11-22)10-16-12-23-25(14-16)13-15-6-2-1-3-7-15/h1-10,12,14H,13H2,(H,24,26)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJSSBQCQAOYJU-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C=C(C#N)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions One common method starts with the preparation of the benzylpyrazole intermediate, which is then coupled with a bromophenyl derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent control of reaction parameters to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicine, (Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide is investigated for its pharmacological properties. Studies may focus on its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with the target molecule:

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound 2-cyanopropenamide 1-Benzylpyrazol-4-yl, N-(2-bromophenyl) Not explicitly reported -
N-[(2-Bromophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T131) Diphenylmethyl-thiazole 2-Bromophenyl, diphenylmethyl, thiazole Not reported
N-[(2-Bromophenyl)diphenylmethyl]pyrimidin-2-amine (T132) Diphenylmethyl-pyrimidine 2-Bromophenyl, diphenylmethyl, pyrimidine Not reported
(E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12d) Acrylamide 2-Bromophenyl, pyridinylpyrimidine 3-fold higher antiproliferative activity vs. STI-571 in K562 cells
N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide (Enamine) 2-cyanopropenamide 3-Chlorophenyl, 4-chlorophenyl Not reported
Key Observations:

Role of Halogenated Aryl Groups: The 2-bromophenyl group in the target compound and T131/T132 may enhance binding to hydrophobic pockets in biological targets, as seen in compound 12d’s potency against leukemia cells .

Heterocyclic Moieties :

  • The benzylpyrazole in the target compound offers a distinct π-system compared to T131/T132’s thiazole or pyrimidine, which could influence solubility and kinase selectivity .
  • Compound 12d’s pyridinylpyrimidine group is critical for ATP-competitive inhibition in kinases, suggesting that the target’s benzylpyrazole may occupy a similar niche .

Cyanopropenamide vs. Acrylamide Backbones: The cyanopropenamide core (target and Enamine compound) introduces a strong electron-withdrawing group (cyano), stabilizing the double bond and enhancing metabolic resistance compared to acrylamide derivatives like 12d .

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